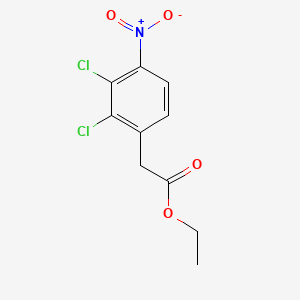

Ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate

Description

Ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate is a nitroaromatic compound characterized by a phenyl ring substituted with two chlorine atoms at positions 2 and 3, a nitro group at position 4, and an ethyl acetate moiety at the benzylic position.

Properties

Molecular Formula |

C10H9Cl2NO4 |

|---|---|

Molecular Weight |

278.09 g/mol |

IUPAC Name |

ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate |

InChI |

InChI=1S/C10H9Cl2NO4/c1-2-17-8(14)5-6-3-4-7(13(15)16)10(12)9(6)11/h3-4H,2,5H2,1H3 |

InChI Key |

AWRUXUILIFYYDL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Synthesis

| Step | Description | Reagents and Conditions | Product | Yield & Purity |

|---|---|---|---|---|

| 1 | Nitration of Compound A : Compound A is nitrated using 65% nitric acid in concentrated sulfuric acid at low temperature (0-2 °C), followed by reaction at 25-35 °C for 24-26 hours. | Compound A, 65% HNO3, concentrated H2SO4, 0-2 °C (addition), then 25-35 °C (reaction) | Compound B (2,3-dichloro-4-nitro derivative) | Yield: ~93.7-94.6%, Purity: ~97.5-98.2% |

| 2 | Oxidation of Compound B : Compound B is oxidized using potassium permanganate in the presence of pyridine and water at 85-90 °C for 23-26 hours to form Compound C (carboxylic acid derivative). | Compound B, potassium permanganate, pyridine, water, 85-90 °C | Compound C (carboxylic acid) | Yield: ~90.8%, Purity: ~98.2% |

| 3 | Esterification of Compound C : Compound C is reacted with thionyl chloride at 60-65 °C to form the acid chloride intermediate, followed by reaction with ethanol at 80-85 °C for 22-25 hours to yield this compound (Compound D). | Compound C, thionyl chloride, ethanol, 60-85 °C | Compound D (this compound) | High yield and purity (not explicitly stated, but implied as high) |

Experimental Examples from Patent CN112574040A

-

- 10 g of Compound A and 50 mL concentrated sulfuric acid were used.

- 7 g of 65% nitric acid was added dropwise at 2 °C.

- Reaction proceeded at 35 °C for 26 hours.

- Workup involved extraction with ethyl acetate and column chromatography to yield 12 g of Compound B with 93.7% yield and 98.2% purity.

- ^1H NMR (CDCl3): 7.74(d, J=8.4Hz, 1H), 7.68(d, J=8.4Hz, 1H), 4.41(q, J=7.2Hz, 1H), 1.40(t, J=7.2Hz, 1H).

Analysis of Preparation Methods

Advantages of the Described Method

- Short Synthetic Route: The three-step method is concise, minimizing intermediate isolations and purification steps.

- High Yield and Purity: Each step achieves yields above 90% and purities close to or above 98%, which is beneficial for industrial scalability.

- Operational Simplicity: The reactions use common reagents (nitric acid, potassium permanganate, thionyl chloride, ethanol) and standard conditions that are easy to control.

- Reasonable Reaction Conditions: Moderate temperatures and reaction times reduce energy consumption and degradation risks.

Critical Parameters and Ratios

| Step | Key Ratios (mass or volume) | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|

| 1 (Nitration) | Compound A : 65% HNO3 = 10 : 7-9 (mass) Compound A : H2SO4 = 1 : 5 (g/mL) | 0-2 (addition), 25-35 (reaction) | 24-26 |

| 2 (Oxidation) | Compound B : KMnO4 = 1 : 2-5 (mass) Compound B : pyridine : water = 1 : 10 : 20-25 (g : mL : mL) | 85-90 | 23-26 |

| 3 (Esterification) | Compound C : SOCl2 : ethanol = 1 : 5 : 10-15 (g : mL : mL) | 60-65 (SOCl2), 80-85 (EtOH) | 3-5 (acid chloride formation), 22-25 (esterification) |

Alternative Methods and Related Compounds

While the primary documented method focuses on nitration, oxidation, and esterification, related compounds such as Ethyl (2,3-dichloro-4-formylphenoxy)acetate have been synthesized via esterification of corresponding acids with ethanol catalyzed by sulfuric acid under reflux. However, these methods differ structurally and mechanistically from the preparation of this compound.

Chlorination and nitration methods for related dichloro-nitrophenol derivatives have been reported, but these often involve complex mixtures of isomers and require careful catalyst and condition control. The method described in the patent CN112574040A provides a more direct and controlled approach for the target compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, appropriate solvents.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

Reduction: 2-(2,3-dichloro-4-aminophenyl)acetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-(2,3-dichloro-4-nitrophenyl)acetic acid and ethanol.

Scientific Research Applications

Ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro and chlorine groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-(2,3-Dichloro-4-Nitrophenyl)Acetate and Analogues

Key Observations :

- Substituent Position Effects : The position of nitro and chloro groups significantly influences reactivity. For example, Ethyl 2-(2,6-dichloro-4-nitrophenyl)acetate (positional isomer of the target compound) may exhibit distinct electronic effects due to para-nitro and meta-chloro substituents .

- Functional Group Impact: Sulfinyl (e.g., ) and amino groups (e.g., ) alter solubility and hydrogen-bonding capacity compared to nitro groups .

Key Observations :

- Oxidative introduction of sulfinyl groups () contrasts with nitro group stability under similar conditions .

Physicochemical and Crystallographic Properties

- Crystal Packing : Ethyl 2-(5-bromo-3-ethyl-sulfinyl)acetate exhibits π-π stacking (3.814 Å) and C-H···O hydrogen bonds, enhancing thermal stability .

- Polymorphism : Ethyl triazinylacetate derivatives () exist as ketimine/enamine polymorphs, influencing solubility and bioavailability .

- LogP and Solubility : Ethyl nitroimidazole acetates () show moderate hydrophilicity (LogP 0.3), while sulfinyl groups () may increase polarity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or esterification under acidic/basic conditions. For example, analogous compounds (e.g., ethyl 2-(2-acetyl-4-bromophenoxy)acetate) are synthesized via acid-catalyzed esterification, followed by halogenation and nitration steps. Key parameters include temperature control (0–5°C for nitration to avoid byproducts) and solvent selection (e.g., ethyl acetate for extractions) .

- Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress. Adjust stoichiometry of chlorinating agents (e.g., Cl₂ or SOCl₂) to ensure complete substitution at the 2,3-positions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl) and ester carbonyl (δ ~170 ppm).

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and nitro group absorption (~1520, 1350 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (C₁₀H₉Cl₂NO₄: ~278.0 g/mol).

Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?

- Methods :

- Liquid-Liquid Extraction : Use ethyl acetate to separate polar impurities (e.g., unreacted nitric acid) .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 3:1 ratio) to isolate the target ester.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility trends of nitroaromatic esters .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models (e.g., DFT) be resolved?

- Approach :

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure using SHELXL . For example, compare experimental bond lengths (e.g., C–Cl: ~1.74 Å) with DFT-predicted values.

- Torsional Angle Analysis : Use WinGX/ORTEP to visualize anisotropic displacement parameters and validate conformational stability .

Q. What strategies mitigate regioselectivity challenges during nitration and chlorination?

- Mechanistic Insights :

- Nitration : The 4-nitro group is meta-directing, but steric effects from 2,3-dichloro substituents may alter reactivity. Use low temperatures (−10°C) and nitric acid/sulfuric acid mixtures to favor para-nitration .

- Chlorination : Electrophilic chlorination (e.g., Cl₂/FeCl₃) targets electron-rich positions. Computational modeling (e.g., Fukui indices) can predict reactive sites .

Q. How can crystallographic disorder or twinning be managed during structure determination?

- Tools :

- SHELXD/SHELXE : Employ dual-space algorithms for experimental phasing of twinned crystals. Refine occupancy factors for disordered Cl atoms using PART instructions in SHELXL .

- PLATON Validation : Check for missed symmetry (e.g., pseudo-merohedral twinning) and apply HKLF5 formatting to handle twin laws .

Q. What solvent systems optimize solubility for reactivity studies or crystallization?

- Guidelines :

- Polarity Considerations : The nitro and chloro groups reduce solubility in nonpolar solvents (e.g., hexane). Use dimethyl sulfoxide (DMSO) or dichloromethane (DCM) for kinetic studies.

- Crystallization : Ethanol/water or acetone/hexane mixtures are effective for nitroaromatic esters, as seen in analogous compounds .

Q. How does thermal stability impact storage and handling protocols?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.